(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile belongs to the acrylonitrile family, characterized by a conjugated α,β-unsaturated nitrile system. Its structure features a thiazole ring substituted with a 4-chlorophenyl group and a methoxy-benzyloxy-substituted phenyl moiety. The (E)-configuration is critical for its electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O2S/c1-30-25-14-19(7-12-24(25)31-16-18-5-3-2-4-6-18)13-21(15-28)26-29-23(17-32-26)20-8-10-22(27)11-9-20/h2-14,17H,16H2,1H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEMNBYHRJQZGW-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a base-mediated aldolization reaction involving 2-hydroxy-4,5,6-tribenzyloxyacetophenone and 4-methoxybenzaldehyde, yielding a series of derivatives with varying substituents. The synthesis typically involves the use of solvents such as ethanol and THF, and purification techniques like PTLC to obtain the desired product in good yield .
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have indicated that modifications to the thiazole ring can enhance activity against various pathogens, including resistant strains of bacteria . Compounds similar to this compound have demonstrated low cytotoxicity while effectively reducing the survival rates of intracellular pathogens .
Antimalarial Activity
A systematic study on thiazole analogs revealed promising antimalarial activity against Plasmodium falciparum. The SAR analysis indicated that electron-withdrawing groups at specific positions on the phenyl ring significantly enhance potency. Compounds with similar structural motifs showed reduced toxicity in HepG2 cell lines while effectively combating malaria .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. A comparative study indicated that certain derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while exhibiting biological activity, the compound maintains a favorable safety margin with minimal effects on mammalian cell viability .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Benzyloxy Group | Enhances lipophilicity and cellular uptake |
| Methoxy Group | Contributes to electron donation, improving reactivity |
| Chlorophenyl Substituent | Increases potency against specific targets |
| Thiazole Ring | Essential for antimicrobial and antimalarial activities |
The presence of these functional groups plays a crucial role in modulating the compound's interaction with biological targets and its overall efficacy.
Case Study 1: Antimicrobial Evaluation
A study involving a series of thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivatives were identified based on their minimum inhibitory concentration (MIC), indicating their potential as new antimicrobial agents .
Case Study 2: Antimalarial Efficacy
In vivo studies using murine models infected with Plasmodium yoelii showed that compounds related to this compound significantly suppressed parasitic growth and improved survival rates of treated mice. These findings support further exploration into this class of compounds for malaria treatment .
Comparison with Similar Compounds
Structural Analogs in the Acrylonitrile-Thiazole Family
Key structural analogs differ in substituents on the phenyl and thiazole rings, which modulate electronic, steric, and pharmacological properties. Below is a comparative analysis:
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group (Cl) in the thiazole ring enhances electrophilicity, favoring nucleophilic additions .
- Electron-Donating Groups (EDGs) : Methoxy and benzyloxy groups on the phenyl ring increase electron density, stabilizing intermediates in synthesis .
- Halogenation : Bromine or fluorine substituents () improve metabolic stability and binding affinity in drug-receptor interactions .
Pharmacological and Functional Comparisons
- Antioxidant Activity : Compounds with hydroxyl groups () show enhanced radical-scavenging capacity compared to methoxy-substituted analogs . For example, (Z)-2-[4-(4-fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile exhibits DPPH inhibition comparable to ascorbic acid .
Key Research Findings
Steric vs. Electronic Effects : Bulky substituents (e.g., benzyloxy) reduce reaction yields but improve thermal stability .
Configuration-Specific Activity : The (E)-isomer of the target compound is more stable than the (Z)-form due to reduced steric hindrance .
Hydrogen Bonding : Intramolecular N–H⋯O bonds in analogs (e.g., ) stabilize molecular conformation, critical for crystallinity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a Knoevenagel condensation between 4-(benzyloxy)-3-methoxybenzaldehyde and 2-cyano-(4-(4-chlorophenyl)thiazole) derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) and reflux for 4–6 hours .
- Step 2 : Purify the crude product using silica-gel column chromatography with ethyl acetate/petroleum ether gradients (1:10–1:20 v/v) to isolate the (E)-isomer selectively .
- Optimization : Use a Box-Behnken experimental design to vary parameters like temperature, catalyst concentration, and solvent ratios. For example, highlights pH (4–8), H₂O₂ concentration (10–50 mM), and irradiation time (30–90 min) as critical variables in similar acrylonitrile degradation studies.
Q. How is the structural conformation of this compound validated, particularly the (E)-stereochemistry and substituent orientation?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation in heptane or ethyl acetate. Analyze bond angles and dihedral angles (e.g., C=C bond in acrylonitrile moiety) to confirm the (E)-configuration .
- NMR spectroscopy : Use - and -NMR to verify methoxy (-OCH₃), benzyloxy (-OBn), and thiazole proton environments. For example, the aromatic protons adjacent to the 4-chlorophenyl group typically show deshielding at δ 7.47–7.53 ppm .
Q. What stability challenges arise during storage or experimental handling, and how can they be mitigated?
- Methodology :
- Photostability : Conduct accelerated degradation studies under UV light (254 nm) for 24–72 hours. Monitor changes via HPLC or UV-Vis spectroscopy. suggests TiO₂/H₂O₂ systems degrade acrylonitriles via hydroxyl radical pathways, which may inform stabilization strategies .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Store the compound at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the thiazole or acrylonitrile groups .
Advanced Research Questions
Q. How do substituents (e.g., benzyloxy vs. methoxy, 4-chlorophenyl vs. other aryl groups) influence bioactivity or reactivity in cross-coupling reactions?
- Methodology :
- Comparative SAR studies : Synthesize analogs with substituted benzyloxy groups (e.g., 4-fluoro, 4-nitro) and evaluate their inhibition of kinase targets (e.g., EGFR, VEGFR) using enzymatic assays. shows that nitro/methoxy substitutions on thiazole-linked chromenones enhance antiproliferative activity .
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the 4-chlorophenyl group on the acrylonitrile’s electrophilicity .
Q. What computational models predict the compound’s binding affinity to biological targets, and how can they guide structural modifications?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding between the acrylonitrile’s cyano group and kinase catalytic lysine residues .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the thiazole-chlorophenyl moiety in hydrophobic binding pockets. Adjust benzyloxy substituents to optimize π-π stacking .
Q. How can photocatalytic degradation pathways of this compound be optimized for environmental safety?
- Methodology :
- Process optimization : Apply Response Surface Methodology (RSM) with TiO₂/PMS (peroxymonosulfate) systems. Monitor degradation efficiency via LC-MS to identify intermediates (e.g., chlorinated byproducts) .
- Parameter table :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| pH | 3–9 | 6.5 |
| Catalyst load | 0.5–2.5 g/L | 1.8 g/L |
| Irradiation time | 30–120 min | 90 min |
- Mechanistic insight : ESR spectroscopy can confirm hydroxyl radical (•OH) generation, which cleaves the acrylonitrile C=C bond .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How can solvent polarity and catalyst selection reconcile these variations?
- Resolution :
- Ethanol/glacial acetic acid systems yield 44–50% (), while DMF with piperidine catalysis may improve to 60–65% but risk side reactions (e.g., thiazole ring opening). Use DoE (Design of Experiments) to identify trade-offs between yield and purity .
Q. Conflicting bioactivity results across analogs: Are these due to assay conditions or substituent electronic effects?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
